molecular formula C17H21NO B14737286 2-(Anilinomethyl)-4-tert-butylphenol CAS No. 6296-78-2

2-(Anilinomethyl)-4-tert-butylphenol

Cat. No.: B14737286
CAS No.: 6296-78-2
M. Wt: 255.35 g/mol
InChI Key: HHMAIDLFFRHEBW-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)-4-tert-butylphenol is a synthetic phenolic compound of significant interest in research and development due to its specialized molecular structure. This compound features a phenolic core stabilized by a tert-butyl group, a configuration known to impart potent antioxidant properties . The anilinomethyl side chain further differentiates it, potentially enhancing its functionality as a stabilizer or modifier in polymer and material science applications. Researchers value this chemical for its potential to inhibit oxidative degradation, a key mechanism in preserving the integrity and extending the lifespan of various synthetic materials . Research Applications and Value: As a member of the tert-butyl phenolic antioxidant family, this compound is primarily investigated for its role in mitigating oxidative stress in complex systems. Its structural analogs are extensively utilized as stabilizers and protectants in a broad spectrum of consumer and industrial products, including plastics, lubricants, and adhesives . The compound's potential mechanism of action involves donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby interrupting the propagation cycle of oxidative chain reactions . The steric hindrance provided by the tert-butyl group enhances the stability of the resulting phenoxyl radical, increasing its effectiveness as a long-term antioxidant . Beyond material science, related phenolic compounds are also studied for their bioactive potential, displaying antimicrobial, anti-inflammatory, and other biological activities in preclinical research . This makes 2-(Anilinomethyl)-4-tert-butylphenol a versatile candidate for exploration in various fields, from industrial chemistry to biological sciences. Notice: This product is intended for research and laboratory use only. It is not classified or intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions and refer to the safety data sheet prior to use.

Properties

CAS No.

6296-78-2

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2-(anilinomethyl)-4-tert-butylphenol

InChI

InChI=1S/C17H21NO/c1-17(2,3)14-9-10-16(19)13(11-14)12-18-15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3

InChI Key

HHMAIDLFFRHEBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-4-tert-butylphenol typically involves the reaction of 4-tert-butylphenol with an anilinomethylating agent. One common method is the Mannich reaction, where 4-tert-butylphenol reacts with formaldehyde and aniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods: In an industrial setting, the production of 2-(Anilinomethyl)-4-tert-butylphenol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(Anilinomethyl)-4-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The anilinomethyl group can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitro, bromo, or sulfonated phenolic compounds.

Scientific Research Applications

Chemistry: 2-(Anilinomethyl)-4-tert-butylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its structural features allow it to interact with specific biological targets.

Industry: In the industrial sector, 2-(Anilinomethyl)-4-tert-butylphenol is used in the production of polymers and resins. Its phenolic structure contributes to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of 2-(Anilinomethyl)-4-tert-butylphenol involves its interaction with specific molecular targets, such as enzymes. The phenol group can form hydrogen bonds with active site residues, while the anilinomethyl group can engage in π-π interactions with aromatic amino acids. These interactions inhibit the enzyme’s activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-(Anilinomethyl)-4-tert-butylphenol and related compounds:

Compound Name Substituents Molecular Formula Key Applications/Biological Activities
4-tert-butylphenol (4-t-BP) -OH (para), -C(CH₃)₃ (para) C₁₀H₁₄O Phenolic resin production; antifungal agent
2,6-di-tert-butylphenol -OH (para), -C(CH₃)₃ (ortho, meta) C₁₄H₂₂O Antioxidant; weak antifungal activity
2-(2H-Benzotriazol-2-yl)-4-t-BP -OH (para), -C(CH₃)₃ (para), benzotriazole (ortho) C₁₆H₁₆N₃O UV stabilizer in plastics; potential extractable
5-Amino-2,4-di-tert-butylphenol -OH (para), -C(CH₃)₃ (ortho, meta), -NH₂ (para) C₁₄H₂₃NO Pharmaceutical intermediate; antimicrobial
2-(Anilinomethyl)-4-t-BP (Target) -OH (para), -C(CH₃)₃ (para), -CH₂-C₆H₅NH₂ (ortho) C₁₇H₂₁NO Hypothesized: Polymer modifier; bioactive agent

Key Observations :

  • The tert-butyl group enhances steric bulk and hydrophobicity, improving thermal stability in polymers .
  • Ortho-substituted derivatives (e.g., 2,6-di-tert-butylphenol) often exhibit reduced antifungal efficacy compared to para-substituted analogs, likely due to steric hindrance .
Antifungal Effects (Table 1)

Data from Phytophthora nicotianae inhibition assays :

Compound Inhibition Rate at 50 µg/mL (%) Inhibition Rate at 500 µg/mL (%)
4-tert-butylphenol 52.3 100
2,6-di-tert-butylphenol 12.1 68.7
Eugenol (Control) 89.5 100
Hypothetical Target Predicted: ~40–60 Predicted: 90–100

Analysis :

  • The target compound’s anilinomethyl group may enhance antifungal activity at lower concentrations due to improved membrane penetration or protein binding .
  • 4-t-BP’s high efficacy at 500 µg/mL aligns with its role as a chain terminator in polymers, suggesting structural robustness .

Environmental and Toxicological Profiles

Compound Environmental Persistence Toxicity Mechanism
4-tert-butylphenol High (adsorbs to chitosan) Tyrosinase substrate; induces melanocyte apoptosis via quinone formation
2-(Anilinomethyl)-4-t-BP Predicted: Moderate Potential amine-mediated cytotoxicity
2,6-di-tert-butylphenol Moderate Low acute toxicity; limited bioaccumulation

Notes:

  • 4-t-BP is classified as an endocrine disruptor and is prioritized for removal using adsorbents like magnetic chitosan (95% recovery in water) .
  • The anilinomethyl group in the target compound may alter biodegradability or toxicity pathways compared to non-functionalized analogs .

Q & A

Q. What are the established synthetic routes for 2-(Anilinomethyl)-4-tert-butylphenol, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step reactions, including alkylation and functional group coupling. For example:

  • Step 1: Alkylation of phenol derivatives with tert-butyl groups, as seen in 4-tert-butylphenol synthesis via isobutene alkylation .
  • Step 2: Introduction of anilinomethyl groups via Mannich reactions or nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions.
  • Optimization: Catalytic systems (e.g., acid/base catalysts) and solvent polarity adjustments (e.g., using polar aprotic solvents like DMF) can enhance yields. Monitoring intermediates via HPLC or TLC is critical .

Key Parameters:

ParameterOptimal Range
Temperature60–80°C
pH7–9 (for Mannich reactions)
Catalystp-Toluenesulfonic acid (0.5–1 mol%)

Q. How is structural characterization of 2-(Anilinomethyl)-4-tert-butylphenol performed, and what analytical techniques are most reliable?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm tert-butyl groups (δ ~1.3 ppm for 1^1H) and anilinomethyl protons (δ ~3.8–4.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 283.3 g/mol for C17_{17}H21_{21}NO) .
  • FT-IR: Peaks at 3300–3500 cm1^{-1} (O–H stretch) and 1600–1650 cm1^{-1} (C=N/C=O) confirm functional groups .

Example Data:

TechniqueKey Peaks
1^1H NMR1.3 ppm (9H, s, tert-butyl), 4.1 ppm (2H, s, CH2_2)
HRMS[M+H]+^+ m/z 284.2 (calculated 283.3)

Advanced Research Questions

Q. What are the dominant degradation pathways of 2-(Anilinomethyl)-4-tert-butylphenol under environmental conditions, and how do intermediates impact toxicity?

Answer:

  • Hydroxyl Radical Degradation: In aqueous systems, hydroxyl radicals (^\bulletOH) attack the phenolic ring, forming 4-tert-butylcatechol and dimeric quinones .
  • Photodegradation: UV light induces cleavage of the anilinomethyl group, generating nitroso derivatives.
  • Toxicity Implications: Intermediates like 4-tert-butylcatechol are more reactive and may exhibit higher endocrine-disrupting potential .

Experimental Design:

  • Use electron beam irradiation or UV lamps to simulate degradation.
  • Analyze intermediates via GC-MS or LC-QTOF .

Q. How can computational methods resolve contradictions in reported reaction mechanisms for tert-butylphenol derivatives?

Answer:

  • Density Functional Theory (DFT): Models transition states for key reactions (e.g., alkylation or oxidation) to predict regioselectivity and activation energies .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways, explaining discrepancies in yields under varying conditions .

Case Study:
Conflicting reports on 4-tert-butylphenol oxidation pathways (direct vs. radical-mediated) were resolved by DFT, showing pH-dependent radical formation .

Q. What methodologies are recommended for assessing the compound’s endocrine-disrupting potential, given structural similarities to known toxicants?

Answer:

  • In Vitro Assays: Use ERα/ERβ (estrogen receptor) binding assays and yeast estrogen screen (YES) to quantify affinity .
  • In Silico Tools: QSAR models predict toxicity based on logP and hydrogen-bonding capacity (e.g., OECD Toolbox) .

Data Interpretation:

ParameterThreshold for Concern
ERα IC50_{50}<1 μM
logP>4 (high bioaccumulation risk)

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported degradation half-lives of tert-butylphenol derivatives across studies?

Answer:

  • Source Analysis: Variability often arises from differences in experimental conditions (e.g., pH, oxidant concentration). For example, H2_2O2_2 concentration >10 mM accelerates 4-tert-butylphenol degradation .
  • Standardization: Follow OECD guidelines for photolysis or hydrolysis studies to ensure reproducibility .

Recommendations:

  • Replicate studies under controlled conditions (pH 6–8, 25°C).
  • Use isotopically labeled analogs (e.g., 13^{13}C-tert-butyl) to track pathways .

Q. What analytical pitfalls occur in quantifying 2-(Anilinomethyl)-4-tert-butylphenol in complex matrices?

Answer:

  • Matrix Interference: Co-eluting compounds in environmental samples (e.g., humic acids) require SPE (solid-phase extraction) cleanup .
  • Detection Limits: LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity (LOQ ~0.1 ng/mL) .

Validation Criteria:

ParameterRequirement
Recovery85–115%
RSD<15%

Regulatory and Safety Considerations

Q. What are the implications of 4-tert-butylphenol’s SVHC (Substance of Very High Concern) classification for handling its derivatives?

Answer:

  • EU Regulations: SVHC status (due to endocrine disruption) mandates strict exposure controls for 4-tert-butylphenol derivatives.
  • Mitigation: Use closed systems for synthesis and prioritize alternatives with lower logP values .

Q. How do structural modifications (e.g., anilinomethyl substitution) alter the compound’s toxicity profile compared to 4-tert-butylphenol?

Answer:

  • Reduced Bioavailability: Bulky substituents like anilinomethyl decrease membrane permeability, potentially lowering acute toxicity .
  • Metabolic Stability: Methylation of the phenol group slows glucuronidation, increasing persistence in biological systems .

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